1-[(3-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol
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Description
“1-[(3-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol” is a chemical compound with the molecular formula C19H23ClN2OS and a molecular weight of 362.92 . It is also known by other synonyms such as "1-Piperazineethanol, α- [ [ (3-chlorophenyl)thio]methyl]-4-phenyl-" .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, a phenyl group, a chlorophenyl group, and a sulfanyl group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy, but specific structural data for this compound is not available in the retrieved sources.Physical and Chemical Properties Analysis
The boiling point of this compound is predicted to be 533.2±50.0 °C, and its density is predicted to be 1.28±0.1 g/cm3 . Its pKa is predicted to be 14.12±0.20 .Scientific Research Applications
Enzymatic Asymmetric Synthesis
The compound is structurally related to 3-chloro-1-phenyl-1-propanol, which has been utilized in the asymmetric synthesis of antidepressants. Specifically, the yeast reductase YOL151W showed high activity and enantioselectivity in converting 3-chloro-1-phenyl-1-propanone to its (S)-alcohol form, which is a chiral intermediate for such drugs. This process highlights the potential of microbial reductases in the synthesis of chiral intermediates for pharmaceuticals, emphasizing the relevance of similar compounds in enzymatic asymmetric synthesis processes (Choi et al., 2010).
Heterocyclic Compound Formation
The reactivity of phenyl(trichloromethyl)carbinol, a related compound, with nucleophilic sulfur-containing reagents, leading to heterocyclic compounds such as thiazolidinones and thiadiazinones, showcases the chemical versatility of such structures. These reactions underscore the potential utility of 1-[(3-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol in forming heterocyclic compounds with pharmacological interest (Reeve & Coley, 1979).
Catalysis in Organic Synthesis
Compounds containing chlorophenyl and sulfanyl groups have been employed as catalysts in organic synthesis. For example, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester was used as a recyclable catalyst for condensation reactions, demonstrating the potential of such molecules in catalyzing key synthetic reactions with high efficiency and sustainability (Tayebi et al., 2011).
Material Science Applications
Furthermore, the introduction of thiophenyl and chlorophenyl groups into polymers, as observed in the synthesis of transparent polyimides, suggests the applicability of this compound in developing new materials. These materials exhibit high refractive indices and thermal stability, indicating their potential use in advanced optical and electronic applications (Tapaswi et al., 2015).
Properties
IUPAC Name |
1-(3-chlorophenyl)sulfanyl-3-(4-phenylpiperazin-1-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2OS/c20-16-5-4-8-19(13-16)24-15-18(23)14-21-9-11-22(12-10-21)17-6-2-1-3-7-17/h1-8,13,18,23H,9-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNRUVWGIWQUCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CSC2=CC(=CC=C2)Cl)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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